Cas no 807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-)

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- structure
807-20-5 structure
Product Name:Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
CAS-nummer:807-20-5
MF:C24H30N3OP
MW:407.488266468048
CID:727253
PubChem ID:427979
Update Time:2025-04-19

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline
    • N1,N1-DIMETHYL-4-(DI[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL)ANILINE
    • tris(4-Dimethylaminophenyl)phosphine oxide
    • BIM-0004900.P001
    • 4,4',4''-phosphoryltris(N,N-dimethylaniline)
    • AKOS001485438
    • Q27894664
    • MLS000722839
    • Tris-p-dimethylaminophenylphosphine oxide
    • Tris(p-dimethylaminophenyl)phosphine oxide
    • IWM56R9ID6
    • MFCD00025649
    • 2-(6-Chloropyridin-2-yl)aceticacid
    • 4,4',4''-Phosphinylidynetris-[N,N-dimethylbenzenamine]
    • N-(4-(Bis[4-(dimethylamino)phenyl]phosphoryl)phenyl)-N,N-dimethylamine #
    • DTXSID7022122
    • WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • 4,4',4''-Phosphinylidynetris(N,N-dimethylbenzenamine)
    • Benzenamine, 4,4',4''-phosphinylidynetris*N,N-dimethyl-
    • Benzenamine, 4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • N-(4-{BIS[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL}PHENYL)-N,N-DIMETHYLAMINE
    • CBMicro_004806
    • Benzenamine, 4,4',4''-phosphinylidynetris(N,N-dimethyl-
    • N1,N1-dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
    • EU-0002471
    • CB06798
    • SCHEMBL6293293
    • Phosphine oxide, tris[p-(dimethylamino)phenyl]-
    • C24H30N3OP
    • SMR000304835
    • SMSF0003365
    • 4-{bis[4-(dimethylamino)phenyl]phosphoroso}-N,N-dimethylaniline
    • UNII-IWM56R9ID6
    • Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • 807-20-5
    • Inchi: 1S/C24H30N3OP/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
    • InChI-sleutel: WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • LACHT: P(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)=O

Berekende eigenschappen

  • Exacte massa: 407.213
  • Monoisotopische massa: 407.213
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 6
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 26.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.16
  • Smeltpunt: 275 °C
  • Kookpunt: 600.6°C at 760 mmHg
  • Vlampunt: 317.1°C
  • Brekindex: 1.613
  • PSA: 36.60000
  • LogboekP: 3.52400
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited